molecular formula C13H14O3S B13681670 Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate

Cat. No.: B13681670
M. Wt: 250.32 g/mol
InChI Key: NKQOUGAEIUSRQI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and ring structures can significantly influence their reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3

InChI Key

NKQOUGAEIUSRQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2S1)O

Origin of Product

United States

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